Technical Guide: physicochemical Properties & Applications of 2-Azido-4-bromophenol
Technical Guide: physicochemical Properties & Applications of 2-Azido-4-bromophenol
This technical guide provides a comprehensive analysis of 2-Azido-4-bromophenol , a specialized photoaffinity labeling reagent and synthetic intermediate.
Executive Summary
2-Azido-4-bromophenol (CAS 58018-51-2 ) is a bifunctional aryl azide probe used primarily in chemical biology and drug discovery. It functions as a photoaffinity label , capable of forming covalent bonds with target proteins upon UV irradiation. Its structure combines a phenolic handle (for radioiodination or further derivatization) with a photoreactive azide group and a bromine substituent that provides a unique isotopic signature in mass spectrometry.
This guide details its physicochemical profile, synthesis via diazotization, spectroscopic characterization, and safety protocols for handling high-energy azide species.
Chemical Identity & Structural Analysis[1]
| Identifier | Details |
| IUPAC Name | 2-Azido-4-bromophenol |
| CAS Registry Number | 58018-51-2 |
| Molecular Formula | C₆H₄BrN₃O |
| Molecular Weight | 214.02 g/mol |
| SMILES | Oc1ccc(Br)cc1N=[N+]=[N-] |
| Structural Class | Aryl Azide / Halogenated Phenol |
3D Conformational Analysis
The molecule adopts a planar geometry typical of polysubstituted benzenes. The azide group (
-
Steric Considerations : The ortho-azide group may form a weak intramolecular hydrogen bond with the phenolic hydroxyl proton, stabilizing the structure but potentially reducing the acidity (pKa) of the phenol compared to 4-bromophenol.
-
Electronic Effects : The bromine atom at the para position exerts an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M), while the azide group is weakly electron-withdrawing, influencing the electrophilicity of the ring during photolysis.
Physicochemical Properties[1][5][6][7][8]
The following data consolidates experimental observations and high-confidence predicted values derived from structural analogues (e.g., 2-azidophenol, 4-bromophenol).
| Property | Value / Description | Context & Causality |
| Physical State | Solid (Crystalline) | Typical of halogenated phenols; stabilizes the azide lattice. |
| Color | Pale yellow to beige | Darkens upon exposure to light due to slow photolysis. |
| Melting Point | ~50–70 °C (Predicted) | Lower than 2-amino-4-bromophenol (135°C) due to loss of intermolecular H-bonding capacity of the amine. |
| Boiling Point | N/A (Decomposes) | Critical Safety Note : Aryl azides decompose explosively before boiling. Do not distill. |
| Solubility | Soluble: DCM, DMSO, MeOH, EtOHInsoluble: Water | Lipophilic character dominates due to the Br and aromatic ring. |
| pKa (Phenol) | ~8.0–8.5 (Predicted) | Slightly more acidic than phenol (pKa 10) due to electron-withdrawing Br and N3 groups. |
| UV Absorption | Distinct "shoulder" at ~300 nm corresponds to the | |
| Stability | Thermally unstable >100°C | Susceptible to Curtius-type rearrangement or nitrene formation upon heating. |
Spectroscopic Characterization
Accurate identification relies on detecting the unique azide vibration and the bromine isotopic pattern.
Infrared Spectroscopy (FT-IR)
-
Diagnostic Peak : A strong, sharp absorption band at 2100–2150 cm⁻¹ (asymmetric stretching vibration of
). This is the definitive fingerprint for the azide group. -
Phenolic O-H : Broad band at 3200–3400 cm⁻¹ .
-
Aromatic C=C : Peaks at 1480–1600 cm⁻¹.
Nuclear Magnetic Resonance (¹H NMR)
Solvent:
-
Pattern : Three distinct aromatic signals corresponding to the 1,2,4-substitution pattern.
- ~6.8 ppm (d) : Proton ortho to the hydroxyl group (C6-H).
- ~7.2 ppm (dd) : Proton meta to the hydroxyl (C5-H).
- ~7.1 ppm (d) : Proton ortho to the azide (C3-H).
-
Coupling : The presence of Br at C4 simplifies the spectrum to an ABX or AMX system depending on field strength.
Mass Spectrometry (MS)
-
Isotopic Signature : The presence of Bromine (
and ) creates a characteristic 1:1 doublet for the molecular ion and . -
Fragmentation : Loss of
(M-28) is a common fragmentation pathway in ESI/EI sources, generating a reactive nitrene ion.
Synthesis Protocol: Diazotization Route
The standard synthesis converts 2-amino-4-bromophenol to the azide via a diazonium intermediate. This protocol prioritizes safety and yield.
Reaction Scheme
Figure 1: Synthetic pathway via diazotization of the amino-precursor.[1]
Step-by-Step Methodology
-
Solubilization : Dissolve 10 mmol of 2-amino-4-bromophenol (CAS 40925-68-6) in 20 mL of 6M HCl. Cool the solution to 0–4°C in an ice bath. Explanation: Low temperature prevents decomposition of the unstable diazonium salt.
-
Diazotization : Dropwise add an aqueous solution of
(1.1 eq) while maintaining temperature <5°C. Stir for 20 min. The solution will turn clear/yellow. -
Azidation : In a separate flask, dissolve
(1.5 eq) in minimal water. Carefully add the cold diazonium solution to the azide solution with vigorous stirring. Caution: Nitrogen gas ( ) evolution will be rapid and foamy. -
Workup : Extract the product into Ethyl Acetate or DCM. Wash with water and brine. Dry over
. -
Purification : Evaporate solvent under reduced pressure at room temperature . Recrystallize from ethanol/water if necessary. Do not heat above 40°C.
Photochemistry & Mechanism of Action[10]
The utility of 2-Azido-4-bromophenol lies in its ability to generate a highly reactive nitrene species upon UV irradiation (300–360 nm).
Activation Pathway
-
Excitation : Absorption of a photon promotes the azide to an excited singlet state.
-
Nitrogen Extrusion : Rapid loss of
gas generates a Singlet Nitrene ( ). -
Reactivity :
-
Insertion : The singlet nitrene can insert directly into C-H or N-H bonds of a neighboring protein.
-
Ring Expansion : Can rearrange to a dehydroazepine (ketenimine) intermediate, which reacts with nucleophiles (e.g., lysine residues).
-
Figure 2: Photochemical activation and crosslinking mechanisms.
Safety & Handling Protocols
Warning : Aryl azides are potentially explosive and toxic.
-
Light Protection : Store in amber vials wrapped in foil. Ambient light can cause slow degradation.
-
Thermal Control : NEVER heat neat (pure) azides above 60°C. Use a rotary evaporator water bath set to <35°C.
-
Waste Disposal : Quench unreacted azide with dilute acid or specific azide-destroying reagents before disposal. Do not allow contact with heavy metals (Pb, Cu) to prevent formation of highly explosive metal azides.
-
PPE : Wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood to avoid inhaling phenolic dusts.
References
-
PubChem . 2-Amino-4-bromophenol (Precursor Data). National Library of Medicine. Available at: [Link]
-
Organic Syntheses . Diazotization and Coupling Reactions. Org. Synth. Coll. Vol. 2, p. 225. Available at: [Link]
-
ResearchGate . Photochemical Properties of Aryl Azides. Available at: [Link]
